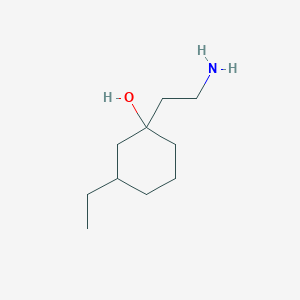

1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol

CAS No.:

Cat. No.: VC17670900

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO |

|---|---|

| Molecular Weight | 171.28 g/mol |

| IUPAC Name | 1-(2-aminoethyl)-3-ethylcyclohexan-1-ol |

| Standard InChI | InChI=1S/C10H21NO/c1-2-9-4-3-5-10(12,8-9)6-7-11/h9,12H,2-8,11H2,1H3 |

| Standard InChI Key | ZABWLSHTBDCACK-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CCCC(C1)(CCN)O |

Introduction

Chemical Identity and Structural Features

Comparative Analysis with Structural Analogs

The compound shares structural similarities with two key analogs:

-

1-(2-Aminoethyl)cyclohexan-1-ol (C₈H₁₇NO) : Lacks the 3-ethyl group but retains the aminoethyl and hydroxyl moieties, highlighting the role of alkyl substitution in modulating hydrophobicity.

-

1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol (C₁₀H₂₁NO): A positional isomer with the ethyl group at position 2 instead of 3, illustrating how substituent placement affects molecular interactions.

Synthesis and Manufacturing Approaches

General Strategies for Aminoethylcyclohexanol Derivatives

Synthetic routes to aminoethyl-substituted cyclohexanols often involve multi-step sequences combining protection/deprotection, catalytic hydrogenation, and enzymatic resolution. For example, the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride employs tert-butyl carbamate protection, zinc-mediated reduction, and lipase-catalyzed enantiomer separation . Adapting these methods to 1-(2-aminoethyl)-3-ethylcyclohexan-1-ol would likely involve:

-

Cyclohexane Ring Functionalization: Introducing the ethyl group via Friedel-Crafts alkylation or Grignard addition prior to hydroxylation.

-

Aminoethyl Group Installation: Utilizing reductive amination or nucleophilic substitution to attach the 2-aminoethyl moiety.

-

Stereochemical Control: Employing chiral catalysts or enzymatic resolution to isolate desired enantiomers .

Case Study: Enzymatic Resolution in Synthesis

The patent CN112574046A demonstrates the use of Lipase PS "Amano" SD for enantioselective acetylation, achieving >97% enantiomeric excess (ee) in intermediates . Applying similar biocatalytic methods could resolve racemic mixtures of 1-(2-aminoethyl)-3-ethylcyclohexan-1-ol, particularly if the ethyl group induces steric hindrance affecting enzyme-substrate interactions.

Physicochemical Properties and Solubility

Hydrophobic-Hydrophilic Balance

The compound’s solubility profile is governed by its dual functionality:

-

Hydrophobic Components: The cyclohexane ring and ethyl group contribute to lipid solubility, facilitating membrane permeability.

-

Hydrophilic Components: The hydroxyl and primary amino groups enable hydrogen bonding with polar solvents like water or ethanol.

Experimental data for exact solubility parameters are unavailable, but analogs such as 1-(2-aminoethyl)cyclohexan-1-ol exhibit moderate solubility in polar aprotic solvents (e.g., dimethylformamide) and limited solubility in nonpolar solvents .

Acid-Base Behavior

The primary amino group (pKa ≈ 9–10) and hydroxyl group (pKa ≈ 16–18) confer pH-dependent ionization. Protonation of the amino group at physiological pH enhances water solubility, while deprotonation at alkaline pH increases lipid solubility. This property may influence biodistribution in pharmacological applications.

Future Research Directions

-

Stereoselective Synthesis: Developing enantioselective routes to produce optically pure 1-(2-aminoethyl)-3-ethylcyclohexan-1-ol.

-

Biological Screening: Evaluating antimicrobial, anticancer, or neuroactive properties in vitro and in vivo.

-

Solubility Optimization: Modifying substituents to enhance bioavailability for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume